molecular formula C13H14BrNO3S2 B2857853 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1448034-72-7

2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2857853
CAS No.: 1448034-72-7
M. Wt: 376.28
InChI Key: BAGXUUYPRIACCD-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14BrNO3S2 and its molecular weight is 376.28. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Research has demonstrated the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, making them useful as photosensitizers in photodynamic therapy for cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yield are essential for Type II photodynamic therapy mechanisms, highlighting their potential as effective cancer treatment options (Pişkin, Canpolat, & Öztürk, 2020).

Biochemical Evaluation for Inhibition Studies

Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors for kynurenine 3-hydroxylase. These compounds have shown high-affinity inhibition in vitro, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury, which has implications in neurological disorders and diseases (Röver et al., 1997).

Synthetic Applications of Metalated Sulfonamides

The use of benzenesulfonamide as a Directed Metalation Group (DMG) has been explored for its potential in arylsulfonamides synthesis through Directed ortho Metalation (DoM) methodology. This research highlights the vast possibilities and applications of metalation products in heterocyclic synthesis, providing insights into concomitant rearrangements and new developments in synthetic chemistry (Familoni, 2002).

Properties

IUPAC Name

2-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S2/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGXUUYPRIACCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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